1-Methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole
CAS No.: 143266-97-1
Cat. No.: VC17340534
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143266-97-1 |
|---|---|
| Molecular Formula | C14H13N3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | 1-methyl-2-(6-methylpyridin-2-yl)benzimidazole |
| Standard InChI | InChI=1S/C14H13N3/c1-10-6-5-8-12(15-10)14-16-11-7-3-4-9-13(11)17(14)2/h3-9H,1-2H3 |
| Standard InChI Key | DDISCTQBSJRCBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)C2=NC3=CC=CC=C3N2C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzimidazole backbone fused with a pyridine ring. The benzimidazole system consists of a benzene ring fused to an imidazole ring, while the pyridine substituent introduces a nitrogen heteroatom at the 6-position. X-ray crystallographic analyses of analogous benzimidazole derivatives reveal planar arrangements for the benzimidazole core, with substituents like methyl groups adopting slight torsional angles relative to the main plane . For 1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole, computational models predict a similar planar geometry, stabilized by intramolecular hydrogen bonding between the pyridine nitrogen and adjacent hydrogen atoms .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. In -NMR spectra, the methyl group at N1 typically resonates as a singlet near δ 3.8 ppm, while the pyridinyl protons appear as a multiplet between δ 7.2–8.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 255.34, consistent with the molecular formula . Infrared (IR) spectroscopy reveals absorption bands at 1620 cm (C=N stretch) and 1580 cm (aromatic C=C), characteristic of benzimidazole derivatives .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.34 g/mol |
| Melting Point | 218–220°C (predicted) |
| Solubility | Sparingly soluble in water |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole typically involves cyclocondensation reactions. A representative method involves reacting 1,2-phenylenediamine with 6-methylpyridine-2-carbaldehyde in the presence of acetic acid under reflux . The methyl group at N1 is introduced via alkylation using methyl iodide or dimethyl sulfate. Yields for this route range from 60–75%, with purity confirmed by HPLC .
Advanced Methodologies
Recent advances utilize transition metal-catalyzed cross-coupling reactions to enhance regioselectivity. For instance, palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-1-methyl-1H-benzimidazole and 6-methylpyridin-2-ylboronic acid achieves yields exceeding 85% . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining high efficiency .
Key Reaction:
Physicochemical and Electronic Properties
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 280°C, with complete degradation by 450°C . Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 115°C, suggesting utility in high-temperature applications .
Electronic Configuration
Density Functional Theory (DFT) calculations show a HOMO-LUMO gap of 4.2 eV, indicative of moderate electron mobility . The pyridine ring’s electron-withdrawing nature polarizes the benzimidazole system, enhancing its affinity for electrophilic substrates .
Industrial and Catalytic Applications
Polymerization Catalysis
When complexed with titanium, the compound acts as a precatalyst for ethylene polymerization, achieving activities of 1,200 kg PE/mol Ti·h . The pyridine nitrogen coordinates to metal centers, stabilizing active species during chain propagation .
Materials Science
Thin films of the compound exhibit photoluminescence at 420 nm, making it a candidate for organic light-emitting diodes (OLEDs) . Its thermal stability and planar structure facilitate π-π stacking in conductive polymers .
Comparative Analysis of Related Compounds
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